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molecular formula C19H19BrFNO2 B8626972 Methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 2-(3-bromophenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No. B8626972
M. Wt: 392.3 g/mol
InChI Key: VGZIVHADYLBLFL-UHFFFAOYSA-N
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Patent
US08809369B2

Procedure details

A mixture of 2-amino-5-fluoro-benzoic acid methyl ester (12.1 g, 71.4 mmol), 3-bromo-benzaldehyde (13.2 g, 71.4 mmol) and ytterbium(III) triflate hydrate (4.4 g, 71.4 mmol) in acetonitrile (200 mL) was cooled to 0° C. in a sealed reaction bottle. Then a cooled solution of isobutene (28 g, 500 mmol) was added into. The reaction mixture was heated to 90° C. and stirred for 12 h. The solvent was removed in vacuo and the residue was purified on flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company) (20% ethyl acetate/hexanes) to afford 2-(3-bromo-phenyl)-6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydro-quinoline-8-carboxylic acid methyl ester (16 g, 57%) as a white solid: MS (ESI) M+1=392.1.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH2:11].[Br:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O.O.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O.[CH2:48]=[C:49]([CH3:51])[CH3:50]>C(#N)C>[CH3:1][O:2][C:3]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]2[C:5]=1[NH:11][CH:17]([C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([Br:13])[CH:15]=1)[CH2:48][C:49]2([CH3:51])[CH3:50])=[O:12] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)F)N)=O
Name
Quantity
13.2 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
4.4 g
Type
reactant
Smiles
O.[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C=C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 90° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified on flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company) (20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C=1C=C(C=C2C(CC(NC12)C1=CC(=CC=C1)Br)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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